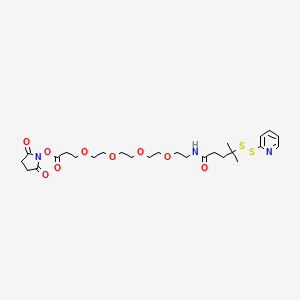
Py-ds-dmBut-amido-PEG4-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Py-ds-dmBut-amido-PEG4-NHS ester: is a cleavable four-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted drug delivery, where it facilitates the attachment of cytotoxic drugs to antibodies, allowing for precise targeting of cancer cells while minimizing damage to healthy tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Py-ds-dmBut-amido-PEG4-NHS ester involves several steps, typically starting with the preparation of the PEG linker. The PEG linker is then functionalized with an amido group and subsequently linked to the NHS ester. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Py-ds-dmBut-amido-PEG4-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with amine groups on antibodies or other molecules to form stable amide bonds .
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction rate. The reactions are typically carried out under mild conditions to preserve the integrity of the antibodies and other sensitive molecules .
Major Products
The major products formed from these reactions are antibody-drug conjugates, where the cytotoxic drug is covalently attached to the antibody via the this compound linker .
Wissenschaftliche Forschungsanwendungen
Py-ds-dmBut-amido-PEG4-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of protein interactions and cellular processes by enabling the targeted delivery of probes and drugs.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and safety of chemotherapeutic agents.
Industry: Employed in the production of diagnostic tools and therapeutic agents, contributing to advancements in personalized medicine
Wirkmechanismus
The mechanism of action of Py-ds-dmBut-amido-PEG4-NHS ester involves the formation of stable amide bonds between the NHS ester group and amine groups on antibodies or other molecules. This covalent attachment allows for the precise delivery of cytotoxic drugs to target cells, minimizing off-target effects and enhancing therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mal-dmBut-amido-PEG4-NHS ester
- Sulfo-SMCC
- BMPS
Uniqueness
Py-ds-dmBut-amido-PEG4-NHS ester stands out due to its cleavable nature, which allows for the controlled release of the cytotoxic drug at the target site. This feature enhances the specificity and efficacy of antibody-drug conjugates, making it a valuable tool in targeted drug delivery .
Eigenschaften
Molekularformel |
C26H39N3O9S2 |
|---|---|
Molekulargewicht |
601.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H39N3O9S2/c1-26(2,40-39-22-5-3-4-11-28-22)10-8-21(30)27-12-14-35-16-18-37-20-19-36-17-15-34-13-9-25(33)38-29-23(31)6-7-24(29)32/h3-5,11H,6-10,12-20H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
GNNNHTGJYTUHNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


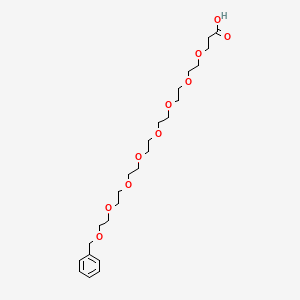
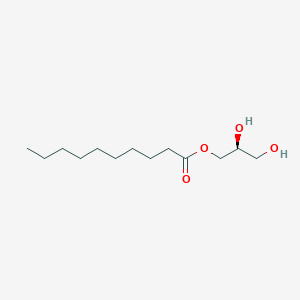

![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)
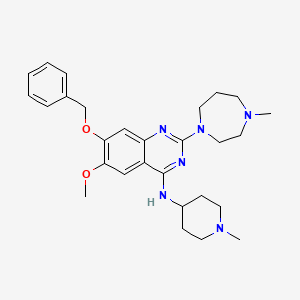
![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)




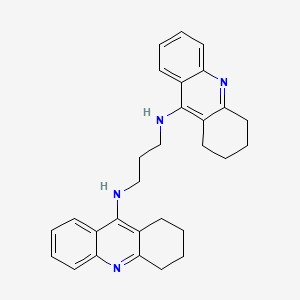
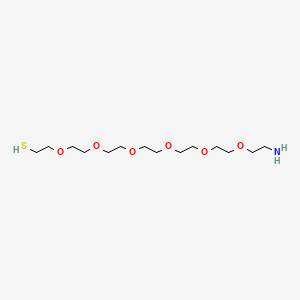
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
